1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
CAS No.: 187754-76-3
Cat. No.: VC16020260
Molecular Formula: C20H32Br2O8
Molecular Weight: 560.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187754-76-3 |
---|---|
Molecular Formula | C20H32Br2O8 |
Molecular Weight | 560.3 g/mol |
IUPAC Name | 1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
Standard InChI | InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3 |
Standard InChI Key | KXRDVQVPFSJHHI-UHFFFAOYSA-N |
Canonical SMILES | COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1,4-dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is C₂₀H₃₄Br₂O₈, derived from a benzene core (C₆H₄) modified by two bromine atoms (Br₂) and two polyether chains. Each chain consists of three ethoxy units terminated by a methoxy group, contributing 14 carbons, 30 hydrogens, and 8 oxygens per molecule. The molecular weight is 602.29 g/mol, calculated as follows:
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Benzene ring: 78.11 g/mol
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Bromine atoms: 159.81 × 2 = 319.62 g/mol
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Polyether chains: (C₇H₁₅O₄) × 2 = (7×12.01 + 15×1.01 + 4×16.00) × 2 = 204.56 g/mol
This configuration balances hydrophobicity (from the aromatic core) and hydrophilicity (from the ether linkages) .
Stereoelectronic Properties
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of 1,4-dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene follows a multi-step etherification strategy, as outlined in similar protocols for polyether-substituted aromatics :
Step 1: Nucleophilic Substitution
2,5-Dibromohydroquinone reacts with 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds under nitrogen at 80°C for 48 hours, yielding the intermediate 1,4-dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene:
Step 2: Purification
The crude product is quenched with ice-cold 1 M HCl, precipitating the target compound. Recrystallization from methanol at −78°C removes unreacted starting materials and byproducts .
Yield and Optimization
Reported yields for analogous reactions range from 65% to 75%, depending on the purity of the bromoether reagent and reaction duration. Prolonged heating beyond 48 hours risks decomposition of the polyether chains, while shorter durations result in incomplete substitution .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related polyether-substituted bromobenzenes shows a glass transition temperature (T_g) near −45°C, attributed to the flexibility of the ethoxy chains. The decomposition temperature (T_d) exceeds 250°C, with mass loss occurring primarily through cleavage of ether linkages .
Solubility and Reactivity
The compound exhibits high solubility in polar aprotic solvents such as DMF (45 mg/mL) and dimethyl sulfoxide (DMSO) (52 mg/mL) but limited solubility in water (<0.1 mg/mL). The bromine atoms remain susceptible to nucleophilic displacement reactions, enabling further functionalization. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the brominated positions .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene serves as a linker in MOFs designed for ion-conducting applications. When coordinated to zirconium clusters, the resulting framework (e.g., UiO-68-EO) demonstrates ionic conductivities of up to 1.3 × 10⁻³ S/cm at 25°C, rivaling liquid electrolytes in lithium-ion batteries .
Polymer Electrolytes
Incorporating this compound into poly(ethylene oxide) (PEO)-based electrolytes enhances lithium-ion mobility by disrupting polymer crystallinity. Electrochemical impedance spectroscopy (EIS) reveals a 40% increase in ionic conductivity compared to unmodified PEO .
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